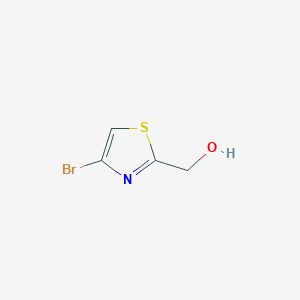

(4-Bromothiazol-2-YL)methanol

Description

Classical Synthetic Routes to (4-Bromothiazol-2-YL)methanol

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on well-established condensation reactions and subsequent functional group transformations.

A direct and common method for the synthesis of this compound involves the reduction of its corresponding aldehyde, 4-bromothiazole-2-carbaldehyde. This aldehyde is commercially available or can be synthesized through various routes. The reduction of the aldehyde to the primary alcohol is a standard transformation in organic chemistry.

The reaction is typically carried out using a variety of reducing agents. Mild reducing agents are preferred to avoid the reduction of the bromo-substituent on the thiazole ring.

Common Reducing Agents for Aldehyde Reduction:

| Reducing Agent | Solvent | Typical Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727), Ethanol | 0 °C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | -78 °C to 0 °C (requires careful control) |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Dichloromethane (B109758) | -78 °C to 0 °C |

This table presents common reducing agents used for the conversion of aldehydes to alcohols.

The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity. Sodium borohydride is often the reagent of choice due to its selectivity for aldehydes and ketones in the presence of other reducible functional groups and its operational simplicity.

The synthesis of thiazolemethanol derivatives, in general, often follows the seminal Hantzsch thiazole synthesis. wikipedia.org This method involves the condensation of an α-haloketone with a thioamide. wikipedia.org For the synthesis of 2-substituted thiazoles, a thiourea (B124793) or a related derivative can be used.

A general route to a thiazole-2-methanol derivative could involve:

Hantzsch Synthesis: Reaction of a suitable α-halocarbonyl compound with a thioamide to form the thiazole ring.

Functionalization at C2: Introduction of a hydroxymethyl group or a precursor at the 2-position of the thiazole. This can be achieved through various methods, including formylation followed by reduction, or direct lithiation and reaction with formaldehyde.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of functionalized heterocycles, including catalytic and regioselective approaches.

Recent advancements have focused on the development of catalytic methods for the synthesis of thiazole derivatives to improve efficiency, reduce waste, and allow for milder reaction conditions. nih.govorganic-chemistry.org While direct catalytic synthesis of this compound is not extensively documented, catalytic methods are employed in the synthesis of the thiazole core itself. nih.govorganic-chemistry.org For instance, copper-catalyzed and palladium-catalyzed reactions have been utilized for the formation of C-C and C-N bonds in the construction of substituted thiazoles. organic-chemistry.org

Ultrasound-assisted synthesis using eco-friendly biocatalysts like chitosan-based hydrogels has also emerged as a green approach for preparing thiazole derivatives, offering advantages such as mild conditions and high yields. nih.gov

The synthesis of this compound is intrinsically linked to the ability to regioselectively introduce a bromine atom at the C4 position of the thiazole ring. The direct bromination of thiazole itself can lead to a mixture of products, with the C5 position often being the most reactive. Therefore, achieving regioselective bromination at C4 often requires a strategic approach.

One strategy involves the use of a directing group. For instance, starting with a 2-substituted thiazole, the electronic properties of the substituent can influence the position of electrophilic bromination. However, direct bromination of 2-(hydroxymethyl)thiazole might be complicated by the reactivity of the hydroxyl group.

A more reliable method involves the synthesis of the brominated thiazole core first, followed by functionalization at the C2 position. The synthesis of 4-bromothiazole (B1332970) has been revisited and optimized, often involving sequential bromination and debromination steps starting from more readily available precursors. lookchem.comacs.org For example, 2-aminothiazole (B372263) can be a starting point for a series of reactions to introduce the desired bromine at C4. lookchem.comacs.org More recent methods have explored halogen dance reactions to achieve specific bromination patterns on the thiazole ring. researchgate.net

Synthesis of Related Bromothiazole-Containing Methanols

The synthetic principles applied to this compound can be extended to prepare other bromothiazole-containing methanols, such as (2-bromothiazol-4-yl)methanol (B151087) and (5-bromothiazol-2-yl)methanol.

The synthesis of (2-bromothiazol-4-yl)methanol would typically involve:

Establishing a 4-functionalized thiazole, such as 4-formylthiazole.

Bromination at the C2 position, which is generally facile in thiazoles.

Reduction of the formyl group to the methanol.

Alternatively, one could start with 2-bromothiazole, introduce a formyl group at the C4 position via methods like the Vilsmeier-Haack reaction (though regioselectivity can be an issue), and then reduce the aldehyde.

The synthesis of (5-bromothiazol-2-yl)methanol would follow a similar logic, requiring regioselective bromination at the C5 position. The C5 position of the thiazole ring is often susceptible to electrophilic attack, making direct bromination a viable, though sometimes unselective, option. lookchem.com Optimized procedures for the synthesis of 5-bromothiazole (B1268178) have been developed to improve yields and avoid the use of elemental bromine. lookchem.comacs.org Once 5-bromothiazole is obtained, functionalization at the C2 position to introduce the methanol group can proceed as previously described.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYOCGYCIHPZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452995 | |

| Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204513-31-5 | |

| Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromothiazol 2 Yl Methanol

Synthesis of Related Bromothiazole-Containing Methanols

Synthesis of (2-Bromothiazol-4-yl)methanol (B151087)

The creation of (2-Bromothiazol-4-yl)methanol often begins with the reduction of a corresponding carboxylic acid or its ester. A prevalent starting material is ethyl 2-bromothiazole-4-carboxylate. This ester is subjected to a reduction reaction, frequently employing sodium borohydride (B1222165) in a methanol (B129727) solvent, to yield (2-Bromothiazol-4-yl)methanol. chemsrc.com This compound serves as a versatile building block in the synthesis of various biologically active molecules, finding applications in the development of pharmaceuticals and agrochemicals. chemimpex.com

Synthesis of (4-Bromothiazol-5-yl)methanol

The synthesis of (4-Bromothiazol-5-yl)methanol can be achieved through multiple routes. guidechem.comchemscene.com One common method involves the use of 2-Boc-amino-thiazole, which undergoes halogen rearrangement to produce 2-Boc-amino, 4-bromothiazole (B1332970). researchgate.net The 2-aminothiazole (B372263) group is a significant feature in many biologically active molecules. researchgate.net

Synthetic Pathways for (5-Bromothiazol-2-yl)methanol

A variety of synthetic strategies exist for producing 2-aminothiazole derivatives. mdpi.com The synthesis of the broader family of bromothiazoles has been revisited to optimize their production, including 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole (B1268178), among others. lookchem.com These methods often involve sequential bromination and debromination steps, avoiding the use of elemental bromine. lookchem.com

Purity and Characterization Techniques in (4-Bromothiazol-2-YL)methanol Synthesis

The synthesis of this compound and its isomers necessitates exacting purification and characterization to ensure the integrity of the final product. nih.govchemdad.com

Chromatographic Purification Methods for this compound

Following synthesis, purification is paramount. Column chromatography is a standard method for purifying the crude product. This technique separates the desired compound from unreacted starting materials and byproducts, ensuring a high degree of purity.

Spectroscopic Characterization of this compound and its Intermediates (e.g., NMR, IR, MS)

A suite of spectroscopic techniques is employed to confirm the structure and purity of this compound and its intermediates. bldpharm.comresearchgate.netmyskinrecipes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants in the NMR spectrum provide a detailed map of the proton and carbon environments within the molecule. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present. For instance, a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the O-H stretch of the alcohol group. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the compound. The presence of bromine is distinctly marked by a characteristic isotopic pattern of the molecular ion peak. researchgate.net

These analytical methods are indispensable for the verification of the synthesized compounds, underpinning the reliability of the synthetic procedures. mdpi.comresearchgate.net

Reactivity and Chemical Transformations of 4 Bromothiazol 2 Yl Methanol

Nucleophilic Substitution Reactions Involving the Bromine Moiety of (4-Bromothiazol-2-YL)methanol

The bromine atom at the C4 position of the thiazole (B1198619) ring is attached to an sp²-hybridized carbon of an aromatic system. Direct nucleophilic aromatic substitution (SNAr) on such electron-rich heteroaromatic halides is generally challenging compared to those activated by strongly electron-withdrawing groups. The thiazole ring itself is electron-rich, which can disfavor the addition of a nucleophile, a key step in the SNAr mechanism.

However, under specific conditions, nucleophilic substitution can be achieved. For instance, related bromo-heterocyclic compounds have been shown to react with various nucleophiles. The reaction of 4-bromobenzo[1,2-c;3,4-c′]bis researchgate.netnih.govwikipedia.orgthiadiazole with nucleophiles like alkoxides, thiolates, and amines has been successfully demonstrated, yielding the corresponding substituted products. researchgate.net Similarly, the substitution of a chlorine atom in 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles such as sodium azide, amines, and thiophenol proceeds effectively, although this system is activated by a nitro group. researchgate.net For this compound, such reactions would likely require harsh conditions (high temperature and pressure) or the use of a metal catalyst, such as copper, to facilitate the substitution. The reactivity could also be enhanced by prior oxidation of the alcohol to an electron-withdrawing aldehyde or carboxylate group.

Reactions at the Hydroxymethyl Group of this compound

The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo a range of common transformations, most notably oxidation. Standard oxidizing agents can convert the alcohol into either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) are typically used to selectively oxidize primary alcohols to aldehydes while minimizing over-oxidation. This would yield 4-bromo-1,3-thiazole-2-carbaldehyde .

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (B82951) in the presence of a TEMPO catalyst, will oxidize the primary alcohol directly to a carboxylic acid, forming 4-bromo-1,3-thiazole-2-carboxylic acid . These derivatives, particularly the aldehyde, are valuable intermediates for further modifications, such as condensation or reductive amination reactions.

Cross-Coupling Reactions Utilizing this compound

The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C bond formation, allowing for the introduction of a wide variety of substituents onto the thiazole core. It is often advantageous to protect the hydroxymethyl group, for example as a silyl (B83357) ether, prior to coupling to prevent potential interference with the catalytic cycle.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. youtube.comlibretexts.orgyoutube.com The reaction of a this compound derivative with various aryl or heteroaryl boronic acids or esters would yield 4-arylthiazole or 4-heteroarylthiazole structures. While specific examples starting with this compound are not prominent in the literature, numerous examples on analogous bromo-heterocycles demonstrate the feasibility and general conditions for this transformation. nih.govmdpi.com

The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃, Na₂CO₃, or K₃PO₄, and a solvent system like toluene, dioxane, or DMF/water. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles Note: These conditions are based on related substrates and are predictive for this compound derivatives.

| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Good | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60% | mdpi.com |

| 3-Bromo-2-acylindole | Isoxazole-4-boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High | researchgate.net |

Beyond the Suzuki reaction, the bromine moiety of this compound is a suitable substrate for other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an alkynylated thiazole. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine (B128534) (Et₃N) or diisopropylamine. nih.govnih.gov This method allows for the synthesis of compounds like (4-(alkynyl)thiazol-2-yl)methanol . The reaction often proceeds under mild, room-temperature conditions. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond at the vinylic position. organic-chemistry.orgwikipedia.org This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base (e.g., Et₃N, K₂CO₃). libretexts.orgmdpi.com This would produce derivatives such as (4-(vinyl)thiazol-2-yl)methanol .

Derivatization Strategies for this compound

The hydroxymethyl group can be readily converted into ethers and esters, which can serve as protecting groups or introduce new functionalities.

Ester Formation: Esters can be synthesized through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with a more reactive acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base (e.g., triethylamine, pyridine). masterorganicchemistry.com For example, reacting this compound with acetyl chloride would yield (4-bromothiazol-2-yl)methyl acetate (B1210297) . A study on a related compound, 2-amino-4-bromothiazole, details its acylation with O-acetylsalicyloyl chloride, demonstrating the reactivity of such systems towards ester formation. nih.gov

Ether Formation: Ethers can be formed via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This would generate ethers like 4-bromo-2-(methoxymethyl)thiazole or 4-bromo-2-(benzyloxymethyl)thiazole .

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol functionality of the hydroxymethyl group in this compound can be readily oxidized to afford the corresponding aldehyde, 4-bromothiazole-2-carbaldehyde, or further to the carboxylic acid, 4-bromothiazole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Common and effective oxidizing agents for the conversion of primary alcohols to aldehydes include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP). wikipedia.orgacsgcipr.orglibretexts.orgnumberanalytics.com Manganese dioxide is a mild and selective oxidant, often used for allylic and benzylic alcohols, which are structurally similar to the hydroxymethyl group attached to the electron-rich thiazole ring. acsgcipr.orgorganic-chemistry.orgsemanticscholar.orgresearchgate.net The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane or chloroform. acsgcipr.orgsemanticscholar.org

Pyridinium chlorochromate (PCC) is another widely used reagent for the controlled oxidation of primary alcohols to aldehydes. libretexts.orgnumberanalytics.comorganic-chemistry.orgresearchgate.net The reaction is generally performed in dichloromethane at room temperature. libretexts.orgresearchgate.net To prevent the formation of acidic byproducts that could lead to side reactions, the reaction is often buffered with sodium acetate or pyridine. organic-chemistry.org

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers the advantage of mild reaction conditions and high yields for the oxidation of a wide range of alcohols to their corresponding aldehydes or ketones. wikipedia.orgorgsyn.orgwikipedia.orgorganic-chemistry.orgresearchgate.net The oxidation is typically carried out in chlorinated solvents at room temperature. wikipedia.org

For the further oxidation of the hydroxymethyl group to a carboxylic acid, stronger oxidizing agents or more vigorous reaction conditions are required. While direct oxidation from the alcohol is possible, a two-step process involving the initial formation of the aldehyde followed by its oxidation is also common.

Table 1: Common Reagents for the Oxidation of the Hydroxymethyl Group

| Oxidizing Agent | Product | Typical Reaction Conditions |

| Manganese Dioxide (MnO₂) | Aldehyde | Dichloromethane or Chloroform, room temperature |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature, often with a buffer |

| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane, room temperature |

Transformations Involving the Thiazole Ring System

The 4-bromo-substituted thiazole ring in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position serves as a versatile handle for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netorganic-chemistry.orgmdpi.comlibretexts.org This method is widely used for the formation of aryl-aryl or aryl-vinyl bonds. The choice of catalyst, base, and solvent can significantly influence the reaction outcome. researchgate.netorganic-chemistry.orgmdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 4-bromothiazole (B1332970) and a terminal alkyne. nih.govwikipedia.orgnih.govorganic-chemistry.orglibretexts.orgscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is valuable for the synthesis of alkynyl-substituted thiazoles.

Stille Coupling: The Stille reaction couples the bromothiazole with an organostannane reagent. nih.govwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orguwindsor.ca This reaction is known for its tolerance of a wide range of functional groups. The choice of palladium catalyst and ligands is crucial for achieving high yields. wikipedia.orglibretexts.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution:

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the electron-deficient thiazole ring, particularly if activated by strongly electron-withdrawing groups. The bromine atom can potentially be displaced by strong nucleophiles under specific conditions. For instance, reactions with various nucleophiles have been reported for other brominated heterocyclic systems. researchgate.net

Table 2: Common Cross-Coupling Reactions of the 4-Bromothiazole Ring

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Base |

| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, i-Pr₂NH |

| Stille Coupling | Organostannane | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | - |

Applications of 4 Bromothiazol 2 Yl Methanol in Medicinal Chemistry and Drug Discovery

(4-Bromothiazol-2-YL)methanol as a Versatile Synthetic Building Block in Pharmaceutical Development

This compound is a highly valued building block in the synthesis of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The presence of a bromine atom and a hydroxymethyl group on the thiazole (B1198619) ring provides two reactive sites for further chemical transformations. This dual reactivity allows for the strategic introduction of various functional groups and the construction of more complex molecular architectures. mdpi.comchemimpex.com

The bromine atom at the 4-position can readily participate in cross-coupling reactions, such as the Suzuki reaction, enabling the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl substituents. mdpi.com The hydroxymethyl group at the 2-position can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing another avenue for structural diversification. ijper.org This versatility makes this compound an important intermediate in the synthesis of a wide range of pharmaceutical compounds, including those with anti-inflammatory and antimicrobial properties. chemimpex.com

Design and Synthesis of Thiazole-Containing Therapeutic Agents

The thiazole nucleus is a fundamental component of several clinically approved drugs. nih.gov The ability to readily modify the this compound scaffold has enabled the design and synthesis of a new generation of thiazole-containing therapeutic agents with improved efficacy and selectivity.

Development of Anti-inflammatory Agents from this compound Scaffolds

Thiazole derivatives have shown significant promise as anti-inflammatory agents. mdpi.comnih.gov Researchers have successfully synthesized novel thiazole derivatives from 4-(4-chlorothiophen-2-yl)thiazol-2-amine, which have demonstrated potent and selective inhibition of COX-2, a key enzyme in the inflammatory pathway. frontiersin.org In one study, compounds 5d and 5e emerged as dominant and selective COX-2 inhibitors with IC50 values of 0.76 µM and 0.98 µM, respectively, and high selectivity indices. frontiersin.org These compounds also exhibited significant in vivo anti-inflammatory and analgesic effects in animal models. frontiersin.org The synthesis of new 1,3-thiazolidine-4-one derivatives of ibuprofen (B1674241) has also been explored, with some compounds showing improved anti-inflammatory and analgesic effects compared to the parent drug. nih.govresearchgate.net

Synthesis of Antimicrobial Agents Incorporating this compound Derivatives

The thiazole ring is a core structure in many antimicrobial agents, including the penicillins. mdpi.com The synthesis of novel thiazole derivatives with antimicrobial activity is an active area of research. nih.govnih.gov For instance, a series of 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net Another study reported the synthesis of novel thiazole derivatives containing imidazole (B134444) and furan (B31954) scaffolds, with some compounds exhibiting significant antibacterial and antifungal activity. researchgate.net Specifically, thiazoles 3a and 8a showed high antibacterial activity against S. aureus and E. coli, while thiazoles 3a and 6d demonstrated potent antifungal activity against C. albicans. researchgate.net The design of molecules containing more than one thiazole ring has been shown to enhance their therapeutic activities. mdpi.com

Exploration in Anticancer Therapies with Related Thiazole Structures

Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets relevant to cancer therapy, demonstrating high effectiveness and potent anticancer activity with reduced toxicity. nih.gov The thiazole nucleus is a key component of several clinically used anticancer drugs, such as dasatinib (B193332) and ixabepilone. nih.gov

Research into thiazole-based anticancer agents has led to the discovery of novel compounds with significant cytotoxic activity. A series of thiazole-based stilbene (B7821643) analogs were synthesized and evaluated for their ability to inhibit DNA topoisomerase IB (Top1), a crucial enzyme in cancer cell replication. nih.gov Among these, compound 8 , (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, was identified as a potent Top1 inhibitor with significant cytotoxicity against human breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values of 0.78 and 0.62 μM, respectively. nih.gov Furthermore, new thiazole derivatives have been designed as dual inhibitors of PI3K/mTOR, two key signaling pathways in cancer progression. nih.gov Compounds 3b and 3e from this series showed effective growth-inhibiting activity and induced apoptosis in leukemia cell lines. nih.gov

Pharmacological Activities of this compound Derivatives

The derivatives of this compound exhibit a broad spectrum of pharmacological activities, with enzyme inhibition being a prominent mechanism of action for many of these compounds.

Enzyme Inhibition Studies with Thiazole Scaffolds

The thiazole scaffold is a key feature in the design of inhibitors for various enzymes implicated in disease. nih.govnih.gov For example, 2-amino-4-(4-bromophenyl)thiazole has been shown to be a potent inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov

In the context of anti-inflammatory drug discovery, thiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes. frontiersin.org As mentioned earlier, compounds 5d and 5e were found to be highly selective inhibitors of COX-2. frontiersin.org Furthermore, in the realm of anticancer research, thiazole-based compounds have been developed as inhibitors of DNA topoisomerase IB and PI3K/mTOR. nih.govnih.govnih.gov The ability of the thiazole scaffold to interact with the active sites of these enzymes makes it a valuable pharmacophore in drug design.

| Compound/Derivative | Target Enzyme(s) | Biological Activity | Reference |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II, AChE, BChE | Enzyme Inhibition | nih.gov |

| Thiazole derivative 5d | COX-2 | Anti-inflammatory | frontiersin.org |

| Thiazole derivative 5e | COX-2 | Anti-inflammatory | frontiersin.org |

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8 ) | DNA topoisomerase IB | Anticancer | nih.gov |

| Thiazole derivative 3b | PI3Kα, mTOR | Anticancer | nih.gov |

| Thiazole derivative 3e | PI3Kα, mTOR | Anticancer | nih.gov |

| Thiazole derivative 3a | S. aureus DNA gyrase B, E. coli DNA gyrase B | Antibacterial | researchgate.net |

| Thiazole derivative 8a | S. aureus DNA gyrase B, E. coli DNA gyrase B | Antibacterial | researchgate.net |

| Thiazole derivative 6d | C. albicans | Antifungal | researchgate.net |

Modulation of Biological Pathways by this compound Derivatives

Derivatives of this compound have been investigated for their ability to modulate various biological pathways, showing potential in treating a range of diseases, including cancer and parasitic infections. The thiazole ring is a key component in many biologically active compounds, and its derivatives are known to interact with diverse biological targets. researchgate.netglobalresearchonline.net

Research into thiazole derivatives has demonstrated their capacity to inhibit cancer cell migration and invasion. nih.gov Although not exclusively focused on this compound, studies on related thiazole structures indicate that this class of compounds can interfere with pathways crucial for metastasis. nih.gov For instance, certain novel thiazole derivatives have been shown to exhibit potent antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particularly effective compound, which includes a substituted benzylidene hydrazinyl group on the thiazole ring, displayed significant cytotoxic effects with IC₅₀ values of 2.57 µM and 7.26 µM for MCF-7 and HepG2 cells, respectively. mdpi.com This compound was also found to be a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key component in the angiogenesis pathway, with an IC₅₀ of 0.15 µM. mdpi.com

In the context of parasitic diseases, derivatives of the related 4-(4-bromophenyl)-2-aminothiazole have been synthesized and evaluated as inhibitors of Leishmania braziliensis superoxide (B77818) dismutase (LbSOD). nih.gov This enzyme is part of the parasite's antioxidant defense system, making it a promising drug target. nih.gov The ability of these thiazole derivatives to bind to LbSOD, even with micromolar affinity, highlights a potential mechanism for developing new anti-leishmanial drugs. nih.gov

Furthermore, the core structure is recognized for its utility as a building block in synthesizing molecules with anti-inflammatory and antimicrobial properties. chemimpex.com The versatility of the this compound scaffold allows for the creation of diverse derivatives capable of targeting specific biological pathways. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on understanding how modifications to the thiazole core and its substituents influence their therapeutic effects.

Impact of Substitutions on Thiazole Core Activity

The thiazole ring is a versatile scaffold whose biological activity can be finely tuned by introducing various substituents. researchgate.netglobalresearchonline.net The nature and position of these substituents can dramatically alter the compound's potency and selectivity.

For example, in a series of thiazole derivatives designed as anti-metastatic agents, substitutions on the thiazole nitrogen were found to be critical for activity. nih.gov When the N-methyl group of a lead compound was replaced with an ethyl group, there was a significant decrease in antimigration activity (IC₅₀ increased from 0.218 µM to 1.945 µM). nih.gov This suggests that the size and nature of the substituent at this position are crucial for target interaction.

Similarly, studies on other thiazole derivatives have shown that the introduction of different groups can modulate their cytotoxic activity against cancer cells. mdpi.com The SAR findings from a study on novel thiazole derivatives are summarized in the table below, indicating how substitutions on a 2-(4-hydroxybenzylidene) moiety attached to the thiazole ring affect their anticancer potential. mdpi.com

Table 1: In vitro Cytotoxic Activity (IC₅₀) of Thiazole Derivatives

| Compound | Substitution (R) | IC₅₀ in MCF-7 (µM) | IC₅₀ in HepG2 (µM) |

|---|---|---|---|

| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |

| Staurosporine | Standard Drug | 6.77 ± 0.41 | 8.4 ± 0.51 |

Data sourced from a 2023 study on anticancer thiazole derivatives. mdpi.com

The data clearly indicates that the addition of a phenylhydrazine (B124118) group (compound 4c ) significantly enhances the cytotoxic activity against the MCF-7 breast cancer cell line compared to the unsubstituted compound (4a ). mdpi.com

Influence of the Hydroxymethyl and Bromo Functionalities on Biological Activity

The specific functional groups on the this compound scaffold, namely the hydroxymethyl (-CH₂OH) and bromo (-Br) groups, play pivotal roles in its biological activity.

The hydroxymethyl group can significantly influence a molecule's pharmacodynamic and pharmacokinetic properties. nih.gov Its introduction can lead to more active compounds by enhancing interactions with biological targets, often through the formation of hydrogen bonds. nih.gov The -CH₂OH group can also increase the water solubility of poorly soluble drugs, which is a desirable property in drug development. nih.gov In some instances, a hydroxymethylated derivative has shown to be more active than its non-hydroxymethylated counterpart. For example, a hydroxymethylated ERK1/2 inhibitor was found to be 5-fold more active on ERK2 than its analog without the hydroxymethyl group. nih.gov This highlights the potential of the hydroxymethyl group on the thiazole scaffold to act as a crucial pharmacophore. nih.gov

The bromo functionality also has a significant impact on biological activity. The presence of a bromine atom, an electron-withdrawing group, on an aromatic ring attached to a thiazole core has been shown to improve both antimicrobial and anticancer activities. nih.gov In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the bromo group at the para-position of the phenyl ring was a key feature for the observed biological effects. nih.gov While this substitution is not directly on the thiazole ring as in this compound, it demonstrates the general principle that halogen substituents can enhance the therapeutic potential of thiazole-containing compounds. The bromine atom can alter the electronic properties of the molecule and participate in halogen bonding, potentially leading to stronger interactions with target proteins.

Applications of 4 Bromothiazol 2 Yl Methanol in Agrochemical Development

(4-Bromothiazol-2-YL)methanol as a Building Block for Agrochemicals

No specific information is available in the searched results regarding the use of this compound as a direct building block for the synthesis of commercial or investigational agrochemicals.

Development of Crop Protection Agents Utilizing Thiazole (B1198619) Structures

While thiazole structures are integral to many crop protection agents, there is no specific information linking this compound to the development of the following:

No publicly available research documents the formulation of fungicides specifically from derivatives of this compound.

There is no information in the searched results on the synthesis of herbicides based on this compound scaffolds.

Compound Names Mentioned in the Article

Since no specific agrochemicals derived from this compound were identified, a table of compound names cannot be generated.

Computational and Theoretical Studies of 4 Bromothiazol 2 Yl Methanol

Molecular Modeling and Docking Studies of (4-Bromothiazol-2-YL)methanol Derivatives

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule and a protein at the atomic level. Such studies are instrumental in drug discovery for predicting the binding affinity and orientation of a ligand in the active site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally related thiazole (B1198619) derivatives provides significant insights into their potential as bioactive agents.

For instance, a study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showcased their potential antimicrobial and anticancer activities through molecular docking. nih.gov These studies demonstrated that the thiazole scaffold can effectively bind to the active sites of various enzymes. In one such study, derivatives were docked against the DNA gyrase B of E. coli (PDB ID: 1JIJ), a key enzyme in bacterial replication. The docking results, summarized in the table below, indicated favorable binding energies, suggesting that these compounds could be effective inhibitors.

Table 1: Docking Scores of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against E. coli DNA Gyrase B (PDB ID: 1JIJ)

| Compound | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative p2 | -8.5 | Asp81, Gly85, Thr173 |

| Derivative p3 | -8.2 | Asp81, Glu58, Pro87 |

| Derivative p4 | -8.8 | Asp81, Gly85, Asn54 |

This table is a representative example based on findings for structurally related compounds and is for illustrative purposes. nih.gov

Similarly, docking studies of other thiazole derivatives have been performed against various therapeutic targets, including those for Alzheimer's disease and cancer. nih.govdntb.gov.ua These studies consistently highlight the importance of the thiazole ring in establishing crucial interactions, such as hydrogen bonds and hydrophobic interactions, within the protein's binding pocket. nih.gov The presence of a hydroxymethyl group, as in this compound, could further enhance binding affinity by acting as a hydrogen bond donor or acceptor.

Density Functional Theory (DFT) Investigations of Thiazole Compounds

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

DFT studies on various thiazole derivatives provide a theoretical framework for understanding their chemical reactivity and stability. dntb.gov.ua For example, the HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a more reactive molecule. nih.gov

Investigations into 2-(alkylamino)-4-(naphth-2-yl)thiazoles using the B3LYP/6-31G level of theory have provided detailed information on their electronic properties. The calculated HOMO-LUMO energy gaps for these compounds help in understanding the charge transfer that can occur within the molecule.

Table 2: Calculated Electronic Properties of Representative Thiazole Derivatives using DFT

| Thiazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(methylamino)-4-(naphth-2-yl)thiazole | -5.98 | -1.25 | 4.73 |

| 2-(ethylamino)-4-(naphth-2-yl)thiazole | -5.95 | -1.22 | 4.73 |

Data is illustrative and based on studies of related thiazole compounds.

Furthermore, DFT calculations have been employed to analyze the vibrational spectra (FT-IR and Raman) of thiazole derivatives, allowing for the assignment of characteristic vibrational modes. researchgate.net These theoretical predictions are often in good agreement with experimental data, validating the computational models used. researchgate.net For this compound, DFT could predict its geometric parameters, dipole moment, and the energies of its frontier molecular orbitals, offering a deeper understanding of its reactivity and potential interaction mechanisms.

Conformational Analysis and Stereochemistry of this compound Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. The flexibility of a molecule, determined by the rotation around its single bonds, allows it to adopt various conformations, some of which are more energetically favorable than others.

For derivatives of this compound, the key rotatable bonds would be between the thiazole ring and the hydroxymethyl group, as well as any other substituents. The spatial arrangement of these groups is critical for how the molecule interacts with a biological target.

Studies on the stereochemistry of related thiazole compounds have shown that the spatial orientation of substituents can have a profound impact on their biological efficacy. nih.gov For instance, in a series of thiazole derivatives targeting DNA gyrase, the S-isomers exhibited significantly greater inhibitory activity than their R-counterparts, highlighting the importance of stereochemistry. nih.gov

Advanced Research Areas and Future Directions

Application of (4-Bromothiazol-2-YL)methanol in Material Science

The exploration of thiazole-containing compounds in material science is a burgeoning field, with significant potential for creating novel materials with unique electronic and thermal properties. While direct applications of this compound are still in early research phases, the properties of related thiazole (B1198619) derivatives provide a strong indication of its future utility. An isomer, (2-Bromothiazol-4-yl)methanol (B151087), for instance, has been investigated for its potential in developing materials with enhanced electrical conductivity and thermal stability.

The broader family of thiazole and benzothiazole (B30560) derivatives is being actively studied for its application in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org These compounds often form the basis of intensely luminescent materials with high carrier mobility, which are crucial for optoelectronic applications. rsc.org The thiazole ring's electronic characteristics can be finely tuned through substitution, making it a valuable component in the design of materials for full-color displays and eco-friendly lighting sources. rsc.org The presence of the bromine atom on this compound offers a convenient handle for further chemical modification, allowing for its incorporation into larger π-conjugated polymer chains or dendritic structures, which are key architectures for OLED materials. beilstein-journals.org

Future research is anticipated to focus on synthesizing polymers and organometallic complexes incorporating the this compound moiety. The goal will be to harness the electronic properties of the thiazole ring to create new classes of semiconductors, luminescent materials, and thermally resistant polymers. The table below outlines potential research directions based on the known applications of related compounds.

| Research Direction | Potential Application | Rationale |

| Polymer Synthesis | Organic Semiconductors | Incorporation into conjugated polymers to enhance charge transport properties. |

| Organometallic Complexes | OLED Emitters | Serving as a ligand for metal ions to create phosphorescent materials for efficient light emission. beilstein-journals.org |

| Functional Coatings | Thermally Stable Materials | Leveraging the inherent stability of the thiazole ring to develop high-performance coatings. |

Emerging Catalytic Applications of this compound Derivatives

The utility of thiazole derivatives extends into the realm of catalysis, primarily as ligands that can coordinate with metal centers to form active catalysts. The nitrogen and sulfur atoms in the thiazole ring are effective metal binders, making them suitable scaffolds for designing ligands for various catalytic transformations. For example, thiazole-containing compounds have been successfully used as ligands for Palladium (Pd) catalysts in cross-coupling reactions. nih.gov

While this compound itself is not a catalyst, its derivatives are promising candidates for the development of novel catalytic systems. The methanol (B129727) group can be readily modified into a variety of other functional groups (e.g., ethers, esters, amines), and the bromine atom can be substituted via cross-coupling reactions. This dual functionality allows for the synthesis of a diverse library of thiazole-based ligands with tunable steric and electronic properties.

Future research efforts are likely to concentrate on the following areas:

Synthesis of Chiral Ligands: Modification of the methanol group to introduce chirality could lead to the development of new catalysts for asymmetric synthesis, a critical area in pharmaceutical and fine chemical production.

Development of Metal-Organic Frameworks (MOFs): The bifunctional nature of this compound derivatives could be exploited to construct MOFs, where the thiazole units act as nodes or linkers. These porous materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Photoredox Catalysis: Thiazole derivatives can possess favorable photophysical properties. Investigating the potential of this compound derivatives as photosensitizers or components in photoredox catalytic cycles is a promising avenue.

The development of such catalytic systems would involve the synthesis of derivatives and the subsequent evaluation of their performance in key organic transformations, as summarized below.

| Derivative Class | Potential Catalytic Application | Key Feature |

| Phosphine-Thiazoles | Cross-Coupling Reactions | Combines the σ-donating properties of phosphines with the π-accepting ability of the thiazole ring. |

| N-Heterocyclic Carbene (NHC) Precursors | Grignard and Suzuki Couplings | The thiazolium salt, derived from the parent compound, can generate NHC ligands known for forming robust catalysts. |

| Bidentate N,O-Ligands | Oxidation/Reduction Reactions | The nitrogen of the thiazole ring and the oxygen of the modified methanol group can chelate to a metal center, enhancing stability and reactivity. |

Integration of this compound in Novel Chemical Syntheses

The most immediate and well-documented application of this compound is its role as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The compound's structure provides two key reaction sites: the C-Br bond at the 4-position and the hydroxymethyl group at the 2-position.

The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the straightforward introduction of a wide range of substituents at the C4 position of the thiazole ring. For instance, research has demonstrated the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles from 2,4-dibromothiazole, a process in which 2-substituted 4-bromothiazoles are key intermediates. nih.gov This strategy is highly effective for building complex heterocyclic systems.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing a secondary point for molecular elaboration. This dual reactivity makes this compound a valuable building block for creating libraries of compounds for drug discovery and other applications. For example, the synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide (B32628) highlights a multi-step process where the core thiazole structure is elaborated to yield a complex final product. researchgate.net

Below is a table summarizing key synthetic transformations involving the 4-bromothiazole (B1332970) scaffold, demonstrating its utility.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Negishi Cross-Coupling | Alkyl/Aryl Zinc Halides, Pd(0) | 2-Alkyl/Aryl-4-bromothiazoles | nih.gov |

| Stille Cross-Coupling | Organotin Reagents, Pd(0) | 2-Alkynyl/Aryl-4-bromothiazoles | nih.gov |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalysts | 4-Alkynylthiazoles | nih.gov |

| Acylation | O-acetylsalicyloyl chloride, Triethylamine (B128534) | N-(4-halothiazol-2-yl) amides | nih.gov |

| Multi-step Synthesis | p-bromoacetophenone, thiourea (B124793), aromatic aldehydes | 4-(4-bromophenyl)-thiazol-2-amine derivatives |

The continued integration of this compound and its close relatives into synthetic pathways is expected to yield novel compounds with tailored properties for pharmaceutical, agrochemical, and material science applications. chemimpex.comnih.gov

Conclusion and Outlook

Summary of Key Research Advancements in (4-Bromothiazol-2-YL)methanol Chemistry

Research has firmly established this compound as a versatile precursor for more complex thiazole (B1198619) derivatives. Its utility is primarily demonstrated in its role as an intermediate for synthesizing compounds with significant biological activities. bohrium.com The presence of the bromine atom at the 4-position and the hydroxymethyl group at the 2-position of the thiazole ring allows for a variety of chemical modifications.

Key advancements include its use in the synthesis of molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netfabad.org.tr For instance, the core structure of this compound is a key component in building molecules that can interact with biological targets. The development of efficient, one-pot multicomponent reactions has streamlined the synthesis of complex thiazole derivatives, improving yields and reducing reaction times. mdpi.com Furthermore, innovative synthetic methodologies have been developed to enhance the structural diversity of thiazole-based compounds, which is crucial for optimizing their pharmacological properties. fabad.org.tr

Challenges and Opportunities in the Field

Despite the progress, several challenges remain in the chemistry of this compound and its derivatives. A primary challenge lies in achieving chemo- and stereoselectivity in its reactions. acs.org The development of synthetic methods that are both efficient and environmentally benign is an ongoing pursuit in organic synthesis, and this applies to the production of thiazole derivatives as well. mdpi.commdpi.com The synthesis of fully substituted and functionalized thiazoles in a cost-effective and atom-economical manner is a significant hurdle for synthetic chemists. acs.org

However, these challenges also present numerous opportunities. There is a growing demand for novel therapeutic agents, and the thiazole scaffold is a promising starting point for drug discovery. bohrium.comglobalresearchonline.net The versatility of the thiazole ring offers the potential for creating new drugs with improved efficacy and better pharmacokinetic profiles. fabad.org.tr The development of novel catalysts and greener reaction conditions for the synthesis of thiazole derivatives could open up new avenues for research and industrial applications. mdpi.commdpi.com Moreover, there is an opportunity to explore the use of this compound in the development of new materials with unique electronic or optical properties.

Future Research Avenues for this compound and its Analogues

The future of this compound chemistry is bright, with several exciting research avenues to explore. A major focus will be on the design and synthesis of novel analogues with enhanced biological activities. researchgate.net This will involve the strategic modification of the thiazole core to improve target specificity and reduce potential toxicity. fabad.org.tr

Further research into the development of more efficient and sustainable synthetic methods will be crucial. This includes the exploration of new catalytic systems and the use of unconventional reaction media. rsc.org The application of computational methods, such as QSAR and molecular docking, can aid in the rational design of new thiazole-based compounds with desired properties. researchgate.net

Another promising area of research is the investigation of the role of this compound and its derivatives in materials science. The unique electronic properties of the thiazole ring make it an attractive component for the development of organic semiconductors, fluorescent probes, and other advanced materials. The exploration of its potential in creating novel materials with enhanced thermal stability or electrical conductivity is also a viable research direction.

Q & A

Q. What are the optimized synthetic routes for (4-Bromothiazol-2-YL)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves refluxing precursors in methanol or ethanol with catalytic acid (e.g., glacial acetic acid). For example, in analogous thiazole derivatives, equimolar mixtures of aminothiazole and carbonyl-containing compounds are heated under reflux for 40 hours in methanol, followed by solvent evaporation and crystallization . Key parameters include:

- Reaction Time: Prolonged reflux (e.g., 40 hours) ensures complete cyclization but may require optimization to avoid decomposition.

- Solvent Choice: Methanol is preferred for its polarity and ability to dissolve brominated intermediates.

- Catalysis: Acidic conditions (e.g., glacial acetic acid) enhance nucleophilic substitution at the thiazole ring .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identifies aromatic protons (δ 6.4–8.33 ppm for thiazole and bromophenyl groups) and hydroxyl protons (broad singlet near δ 4.11 ppm) .

- IR Spectroscopy : Peaks at ~1611 cm⁻¹ (C=N stretch) and ~1333 cm⁻¹ (C-Br stretch) confirm functional groups .

- TLC/HPLC : Use ACN:methanol (1:1) for monitoring reaction progress (Rf ~0.6) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 482.90 in FABMS) validate molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields for this compound?

Methodological Answer:

- Purity Checks : Recrystallize the product multiple times (e.g., hot ethanol) to remove impurities affecting spectral clarity .

- Alternative Analytical Methods : Cross-validate NMR data with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) .

- Replicate Reactions : Systematically vary parameters (e.g., solvent volume, reflux duration) to identify outlier results .

Q. What computational tools can predict the reactivity or pharmacokinetic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Screens potential biological targets (e.g., enzymes in metabolic pathways) using databases like PISTACHIO or Reaxys .

- ADMET Prediction : Tools like SwissADME estimate solubility, bioavailability, and toxicity profiles .

Q. How can synthetic conditions be optimized to scale up production without compromising purity?

Methodological Answer:

- Solvent Optimization : Replace ethanol with isopropanol for easier post-reaction separation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to reduce reaction time while maintaining yield .

- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and minimize side reactions .

Q. What mechanistic insights exist for the bromothiazole ring’s stability under acidic or basic conditions?

Methodological Answer:

- Kinetic Studies : Monitor degradation rates via HPLC under varying pH. Bromothiazole rings are stable in mild acid (pH 4–6) but hydrolyze in strong base (pH >10) .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange at the methanol hydroxyl group .

Q. How is this compound utilized as an intermediate in drug discovery or materials science?

Methodological Answer:

- Pharmaceuticals : Serves as a precursor for anticonvulsant or anticancer agents (e.g., via Suzuki coupling to introduce aryl groups) .

- Agrochemicals : Functionalization at the methanol group generates herbicides with enhanced bioavailability .

- Coordination Chemistry : The hydroxyl and bromine atoms act as ligands for transition-metal catalysts .

Data Reproducibility & Reporting

Q. What documentation standards ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed Synthetic Protocols : Report exact molar ratios, solvent volumes, and heating rates .

- Open Data Practices : Deposit spectral data in repositories like PubChem or Zenodo for peer validation .

- Error Margins : Include standard deviations for yields and melting points across triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.